Product packaging for Benzo[d]thiazole-7-carbonitrile(Cat. No.:CAS No. 895525-11-8)

Benzo[d]thiazole-7-carbonitrile

Cat. No.: B3297532
CAS No.: 895525-11-8
M. Wt: 160.20 g/mol
InChI Key: KMPZMAOXBUTHGS-UHFFFAOYSA-N
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Description

Product Overview Benzo[d]thiazole-7-carbonitrile (CAS 895525-11-8) is a high-purity chemical reagent featuring a benzothiazole core, a privileged scaffold in modern drug discovery. This compound is characterized by the presence of a nitrile group at the 7-position, which can serve as a versatile handle for further synthetic modification to create novel derivatives for biological evaluation. Research Applications and Value The benzothiazole nucleus is widely recognized for its significant and diverse pharmacological activities . Researchers utilize this core structure in the development of compounds with potential antitumor, antimicrobial, and anti-inflammatory properties . Specifically, benzothiazole derivatives have been identified as potent inhibitors of various therapeutic targets. For instance, certain analogues demonstrate strong inhibition of NQO2 (NRH:quinone oxidoreductase 2), an enzyme implicated in cancer and oxidative stress-related neurodegeneration . Other research avenues include the development of benzothiazole-based inhibitors for bacterial enzymes like DNA gyrase and topoisomerase IV, which are promising targets for overcoming antibiotic resistance in pathogens such as MRSA . The structural features of the benzothiazole ring system allow for extensive interactions with biological targets, including hydrogen bonding and π-π stacking, contributing to high binding affinity and specificity . Handling and Usage This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Safety Data Sheet (SDS) for detailed hazard and handling information prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4N2S B3297532 Benzo[d]thiazole-7-carbonitrile CAS No. 895525-11-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzothiazole-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2S/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPZMAOXBUTHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60740591
Record name 1,3-Benzothiazole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60740591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895525-11-8
Record name 1,3-Benzothiazole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60740591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Benzo D Thiazole 7 Carbonitrile and Its Analogues

Direct Synthesis Approaches for Benzo[d]thiazole-7-carbonitrile Core

Direct synthesis methods provide efficient pathways to the core structure of this compound. These methods include cyclization and condensation reactions to form the benzothiazole (B30560) ring, followed by the introduction of the nitrile group.

Cyclization Reactions Employing Thiourea and Dicarbonyl Precursors

The reaction of anilines with potassium thiocyanate (B1210189), followed by oxidative cyclization of the resulting thioureas, is a common method for synthesizing 2-aminobenzothiazoles. researchgate.net For instance, 4-substituted anilines can react with potassium thiocyanate, and the subsequent thioureas can be cyclized using bromine to yield 2-amino-6-substituted-carbonyl benzothiazoles. researchgate.net Similarly, the cyclization of 3-chloro-4-fluoroaniline (B193440) with potassium thiocyanate in the presence of bromine as a catalyst produces 2-amino-6-fluoro-7-chlorobenzothiazole. researchgate.netindexcopernicus.com

Another approach involves the use of benzyltrimethylammonium (B79724) tribromide as an electrophilic bromine source for the conversion of substituted arylthioureas to 2-aminobenzothiazoles under mild conditions. indexcopernicus.com This reagent offers advantages over molecular bromine in terms of handling and minimizing the formation of brominated side products. indexcopernicus.com

Condensation Reactions Utilizing 2-Aminothiophenol (B119425) Derivatives

The condensation of 2-aminothiophenol with various reagents is a widely used and versatile method for synthesizing 2-substituted benzothiazoles. mdpi.comnih.govnih.gov This approach can involve reactions with aldehydes, carboxylic acids, acyl chlorides, or nitriles. researchgate.netnih.gov

A green and efficient method involves the condensation of 2-aminothiophenol with aldehydes in a CO2-alcohol system, where in situ generated alkyl carbonic acid acts as a catalyst. tandfonline.comtandfonline.com This method is applicable to a wide range of aldehydes and proceeds under mild conditions. tandfonline.com Various catalysts have been employed to facilitate this condensation, including hydrogen peroxide/hydrochloric acid, laccases, and tin pyrophosphate, often resulting in high yields and short reaction times. mdpi.com

The reaction of 2-aminothiophenol with carboxylic acids can be promoted by reagents like molecular iodine in a one-pot, solid-phase, solvent-free reaction, offering an economical and efficient route to benzothiazole derivatives. nih.govtandfonline.com Microwave-assisted synthesis using P4S10 as a catalyst has also been reported for the condensation with fatty acids. mdpi.com

Table 1: Examples of Condensation Reactions with 2-Aminothiophenol
ReactantCatalyst/ConditionsProductReference
Aromatic AldehydesH2O2/HCl, ethanol, room temperature2-Arylbenzothiazoles mdpi.com
Aromatic AldehydesSnP2O7 (heterogeneous catalyst)2-Arylbenzothiazoles mdpi.com
Benzoic Acid DerivativesMolecular Iodine, solid-phase, solvent-free2-Arylbenzothiazoles nih.govtandfonline.com
Fatty AcidsP4S10, microwave irradiation2-Alkylbenzothiazoles mdpi.com
NitrilesCu(OAc)2, ethanol, 70°C2-Substituted benzothiazoles organic-chemistry.orgacs.org

Copper-Catalyzed Cyanation Reactions for Nitrile Introduction

The introduction of a nitrile group onto the benzothiazole ring can be achieved through copper-catalyzed cyanation reactions. A notable example is the Rosenmund-von Braun reaction, which traditionally involves high temperatures and stoichiometric amounts of copper(I) cyanide. nih.gov However, modern advancements have led to milder and more efficient methods.

An improved copper-catalyzed domino halogen exchange-cyanation of aryl bromides has been developed, utilizing catalytic amounts of CuI, KI, and an inexpensive ligand in toluene (B28343) at 110°C. nih.govorganic-chemistry.org This method avoids the need for polar solvents and stoichiometric copper cyanide, simplifying product isolation. nih.govorganic-chemistry.org This approach demonstrates excellent functional group compatibility. nih.gov

The cyanation of 4-bromobenzo[1,2-d:4,5-d′]bis( tandfonline.comjst.go.jpacs.orgthiadiazole) with copper(I) cyanide in DMF at 140°C has been successfully used to synthesize the corresponding carbonitrile derivative. mdpi.comresearchgate.net This reaction provides a precursor for further functionalization into organic optoelectronic materials. mdpi.com

Electrochemical Cyanation Techniques

Electrochemical methods offer a green and efficient alternative for the cyanation of benzothiazoles. jst.go.jpresearchgate.net Electrochemically oxidative cyanation of benzothiazole and its derivatives can be achieved using trimethylsilyl (B98337) cyanide as a cyanide source in a divided cell, yielding the corresponding products in moderate yields. jst.go.jpresearchgate.net This method avoids the use of hazardous reagents and metal wastes. researchgate.net A plausible mechanism involves the electrochemical oxidation of the benzothiazole to a radical cation, which then reacts with the cyanide source. jst.go.jp

Another innovative electrochemical approach utilizes 5-aminotetrazole (B145819) as a safer source for both electrophilic and nucleophilic cyanide. gre.ac.uk This method allows for the synthesis of aromatic nitriles without handling highly toxic cyanide salts and has been demonstrated to be scalable in a flow electrosynthesis setup. gre.ac.uk

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, adhering to the principles of green chemistry by improving atom economy and reducing waste. rsc.orgrroij.com

One-Pot Synthetic Routes to Benzo[d]thiazole Derivatives

Several one-pot synthetic strategies have been developed for the synthesis of benzothiazole derivatives. A novel protocol for the synthesis of benzothiazole-tethered chromanone/coumarin (B35378) scaffolds involves a Claisen rearrangement in a solid-state melt reaction without the need for a catalyst or solvent. acs.org

A one-pot, three-component reaction of 2-iodoaniline, aromatic aldehydes, and thiourea, catalyzed by a magnetic Fe3O4 nanoparticle-supported copper(I) iodide, provides an efficient synthesis of 2-substituted benzothiazoles in aqueous conditions. nanomaterchem.com This catalytic system is reusable and offers high product yields. nanomaterchem.com

Another three-component reaction involves the condensation of thiols, oxalyl chloride, and 2-aminothiophenol in the presence of n-tetrabutylammonium iodide (TBAI) to produce benzothiazoles in good yields under mild conditions. nih.gov Furthermore, a one-pot synthesis of 2-aryl benzothiazoles can be achieved by coupling gem-dibromomethylarenes and o-aminothiophenols in the presence of molecular iodine. researchgate.net

Table 2: Examples of One-Pot Syntheses of Benzothiazole Derivatives
ReactantsCatalyst/ConditionsProduct TypeReference
2-Iodoaniline, Aromatic Aldehydes, ThioureaFe3O4-Serine-CuI, refluxing water2-Substituted Benzothiazoles nanomaterchem.com
Thiols, Oxalyl Chloride, 2-AminothiophenolTBAI, 60°C2-Substituted Benzothiazoles nih.gov
gem-Dibromomethylarenes, o-AminothiophenolsMolecular Iodine, tert-butoxide, pyridine (B92270), reflux2-Aryl Benzothiazoles researchgate.net
2-Aminothiophenol, Benzoic Acid DerivativesMolecular Iodine, solid-phase, solvent-freeBenzothiazole Derivatives tandfonline.com

Knoevenagel Condensation in Benzothiazole Synthesis

The Knoevenagel condensation has been successfully employed in the synthesis of various benzothiazine and benzothiazole derivatives. For instance, benzylidene benzothiazine compounds have been prepared through the Knoevenagel condensation of 2-methylene-4H-benzo acs.orgnih.govthiazin-3-ones with benzaldehydes. scielo.br This reaction is typically carried out in a solvent like dimethylformamide (DMF) in the presence of a base such as sodium methoxide. scielo.br

In some cases, the introduction of an additional electron-withdrawing group, like a cyanide group, can facilitate the condensation. jst.go.jp A protocol for the Knoevenagel condensation of aromatic and aliphatic aldehydes and ketones with a benzothiazole-linked coumarin containing an active methylene (B1212753) group has been developed using zinc oxide nanoparticles as a catalyst. researchgate.net This method has been shown to be effective under both conventional heating and microwave irradiation, with the latter offering simplified work-up procedures and good to excellent yields at ambient temperatures. researchgate.net

The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as a solvent, is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.org This modification often results in condensation followed by decarboxylation. wikipedia.org

It has been observed that the structure of the heterocyclic system plays a crucial role. For example, while benzothiazoles are generally poor substrates for Knoevenagel condensation, the closely related 2-methyl-thiazolo[4,5-b]pyrazines undergo the reaction smoothly with aldehydes in the presence of piperidine (B6355638) and acetic acid. jst.go.jp This highlights the importance of the electronic properties of the heterocyclic ring in promoting the reaction. jst.go.jp

Protective Group Strategies in this compound Synthesis

In the multi-step synthesis of complex molecules like this compound and its analogues, protecting groups are essential tools. organic-chemistry.org A protecting group is a reversibly formed derivative of a functional group that temporarily masks its reactivity, allowing chemical transformations to be performed selectively at other sites in the molecule. organic-chemistry.org The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal.

Selective Protection and Deprotection of Hydroxyl and Amine Functions

The selective protection of hydroxyl (-OH) and amine (-NH2) groups is a common requirement in the synthesis of benzothiazole derivatives.

For Hydroxyl Groups:

A variety of protecting groups are available for hydroxyl functions.

Silyl ethers: Groups like trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS or TBS), and tert-butyldiphenylsilyl (TBDPS) are widely used. Their stability varies, with bulkier groups like TBDMS and TBDPS offering greater robustness. Deprotection is typically achieved under acidic conditions or with a fluoride (B91410) ion source.

Alkoxymethyl ethers: Methoxymethyl (MOM) ether is a common example, stable under basic and reducing conditions and removed by acid-catalyzed hydrolysis.

Trityl (Tr) ethers: Due to their steric bulk, trityl groups selectively protect less hindered hydroxyl groups and are removed under acidic conditions.

For Amine Groups:

Protecting amines is crucial as they are nucleophilic and can undergo unwanted reactions. youtube.com

Carbamates: Converting an amine to a carbamate (B1207046) renders it non-nucleophilic. organic-chemistry.org Common carbamate protecting groups include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). organic-chemistry.org These are often used in an "orthogonal" strategy, where one can be removed selectively in the presence of the other (Boc is acid-labile, while Fmoc is base-labile). organic-chemistry.org The 2,2,2-trichloroethoxycarbonyl (Troc) group is another option, typically removed with zinc powder. The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is cleaved by fluoride ions.

Azidomethyl group: This group has been used to protect amines in the synthesis of various compounds, including peptides and nucleosides. researchgate.net

A method for the simultaneous protection of two hydroxyl, amine, or thiol groups involves reacting them with a disilane (B73854) to form a disilane-1,2-diyl residue. google.com This can be particularly useful in the synthesis of molecules with multiple reactive functional groups, such as those found in nucleoside and nucleic acid chemistry. google.com Deprotection is often achieved using fluoride reagents like tetra-n-butylammonium fluoride. google.com

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govsemanticscholar.org This technology has been successfully applied to the synthesis of benzothiazole derivatives. acs.orgnih.govsemanticscholar.orgias.ac.in

Microwave irradiation can significantly enhance the efficiency of various reactions involved in benzothiazole synthesis. For example, the cyclocondensation of 2-aminothiophenols with aldehydes, a key step in forming the benzothiazole core, can be promoted by reagents like phenyliodonium (B1259483) bis(trifluoroacetate) (PIFA) under microwave conditions, reducing reaction times and improving yields. nih.govias.ac.in Similarly, the synthesis of 2-aryl-benzothiazoles from 2-aminothiophenol and aryl aldehydes has been achieved in the presence of Acacia concinna as a biocatalyst under microwave irradiation in a solvent-free procedure. nih.gov

Microwave-assisted protocols have also been developed for one-pot syntheses. A notable example is the synthesis of benzothiazole and benzoxazole (B165842) libraries via a PIFA-promoted cyclocondensation of 2-aminothiophenols or 2-aminophenols with aldehydes, which proceeds in good to excellent yields. ias.ac.in Furthermore, the condensation of 2-aminothiophenol with fatty acids to produce 2-substituted benzothiazoles can be accomplished in a few minutes with high yields using P₄S₁₀ as a catalyst under microwave irradiation. nih.gov

The synthesis of more complex, fused heterocyclic systems containing the benzothiazole moiety has also benefited from microwave assistance. For instance, a one-pot, three-component reaction of 2-hydroxy-4H-benzo diva-portal.orgnih.govthiazolo[3,2-a]pyrimidin-4-one with aromatic aldehydes and (E)-N-methyl-1-(methylthio)-2-nitroethenamine under solvent-free microwave irradiation yields thiazole (B1198619) or benzothiazole fused pyranopyrimidinone derivatives in good yields. ingentaconnect.com Another example involves the reaction of 2-amino-6-substituted benzothiazoles with benzaldehyde, followed by cyclization with ammonium (B1175870) thiocyanate, all carried out under microwave conditions, drastically reducing reaction times from hours to minutes. semanticscholar.org

Late-Stage Functionalization Strategies, including C-H Arylation

Late-stage functionalization, particularly through C-H activation, has become a transformative strategy in modern organic synthesis. nih.gov This approach allows for the direct modification of C-H bonds in a molecule at a late stage of the synthetic sequence, offering a more efficient and atom-economical route to complex molecules compared to traditional methods that often require pre-functionalized starting materials. nih.gov

For benzothiazole derivatives, C-H functionalization provides a powerful tool for introducing molecular diversity. The benzothiazole ring can be functionalized at various positions, with the C2 position being a common site for modification. nih.govacs.org One method involves the reaction of benzothiazoles with triphenylphosphine (B44618) to form thiazol-2-yl-triphenylphosphonium salts. nih.govacs.orgresearchgate.net These salts can then react with a variety of nucleophiles, including alcohols and amines, to introduce new functional groups at the C2 position. nih.govacs.orgresearchgate.net

Palladium- and ruthenium-catalyzed C-H arylation reactions have also been developed for the functionalization of benzothiazoles. thieme-connect.com In these reactions, the benzoxazole or benzothiazole moiety can act as an innate directing group, guiding the arylation to a specific C-H bond. thieme-connect.com For example, in 2-arylbenzothiazoles, the arylation can be directed to the ortho C-H position of the C2-aryl ring. thieme-connect.com These reactions often exhibit a broad substrate scope and high functional group tolerance. thieme-connect.com

The use of directing groups is a key strategy in achieving regioselective C-H functionalization. For instance, a carboxylate group can direct ruthenium-catalyzed arylations. nih.gov In some cases, the regioselectivity of a reaction can be influenced by the electronic properties of the benzothiazole core. nih.gov

Reactivity and Mechanistic Investigations of Benzo D Thiazole 7 Carbonitrile

Functional Group Transformations of the Nitrile Moiety.angenechemical.com

The nitrile group in Benzo[d]thiazole-7-carbonitrile is a key functional handle that can be readily converted into other valuable chemical entities. These transformations allow for the elaboration of the molecule into a variety of derivatives with different chemical and physical properties.

Conversion to Amines, Amides, and Carboxylic Acids.angenechemical.com

The cyano group of this compound can undergo standard functional group interconversions. angenechemical.com Catalytic hydrogenation, typically using a palladium or nickel catalyst under a hydrogen atmosphere, can reduce the nitrile to a primary amine, yielding (benzo[d]thiazol-7-yl)methanamine. This transformation is fundamental for introducing a basic and nucleophilic aminomethyl group.

Hydrolysis of the nitrile under acidic or basic conditions can lead to either the corresponding amide or carboxylic acid. Mild acidic or basic hydrolysis can be controlled to stop at the amide stage, producing benzo[d]thiazole-7-carboxamide. More vigorous or prolonged hydrolysis will proceed to the carboxylic acid, benzo[d]thiazole-7-carboxylic acid, which provides a key building block for esterification and amidation reactions.

Starting MaterialReagents and ConditionsProduct
This compoundH₂, Pd/C or Ni catalyst(Benzo[d]thiazol-7-yl)methanamine
This compoundH₂O, H⁺ or OH⁻ (mild)Benzo[d]thiazole-7-carboxamide
This compoundH₂O, H⁺ or OH⁻ (strong)Benzo[d]thiazole-7-carboxylic acid

Cross-Coupling Reactions Involving this compound.angenechemical.com

Modern synthetic chemistry heavily relies on cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. This compound can be a substrate in these reactions, typically after conversion to a derivative bearing a suitable leaving group, such as a halogen or a boronic ester. angenechemical.com For instance, if a halogen atom is introduced onto the benzothiazole (B30560) ring, the resulting halo-benzo[d]thiazole-carbonitrile can participate in Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of aryl, vinyl, and alkynyl groups, respectively, onto the heterocyclic core.

Nucleophilic Addition Reactions.angenechemical.com

The carbon atom of the nitrile group in this compound is electrophilic and can be attacked by nucleophiles. angenechemical.com Organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li) can add to the nitrile to form, after hydrolysis of the intermediate imine, ketones of the structure (benzo[d]thiazol-7-yl)(R)methanone. This provides a direct route to introduce a variety of organic fragments onto the carbon atom of the original nitrile group.

Substitution Reactions on the Benzothiazole Ring System.angenechemical.com

The benzothiazole ring system itself can undergo substitution reactions, although the reactivity is influenced by the existing substituents. The electron-withdrawing nature of the nitrile group will direct incoming electrophiles to specific positions on the benzene (B151609) ring portion of the molecule. Electrophilic aromatic substitution reactions such as nitration or halogenation are expected to occur at positions electronically activated by the thiazole (B1198619) ring and deactivated by the nitrile.

Conversely, nucleophilic aromatic substitution (SNAr) can occur if a suitable leaving group, such as a halogen, is present on the ring. The electron-withdrawing nitrile group would activate the ring towards nucleophilic attack, facilitating the displacement of the leaving group by nucleophiles like amines, alkoxides, or thiolates.

Redox Chemistry: Reduction of Nitro-Substituted Analogues

The introduction of a nitro group onto the benzothiazole ring opens up further synthetic possibilities through its reduction. For example, a nitro-benzo[d]thiazole-7-carbonitrile derivative can be readily reduced to the corresponding amino-benzo[d]thiazole-7-carbonitrile. This reduction is commonly achieved using reagents such as tin(II) chloride (SnCl₂), sodium dithionite (B78146) (Na₂S₂O₄), or catalytic hydrogenation. The resulting amino group can then serve as a handle for a wide array of subsequent transformations, including diazotization followed by Sandmeyer reactions or as a nucleophile in coupling reactions.

Reaction TypeReagentsProduct
Reduction of Nitro GroupSnCl₂, HClAmino-benzo[d]thiazole-7-carbonitrile
Reduction of Nitro GroupNa₂S₂O₄Amino-benzo[d]thiazole-7-carbonitrile
Reduction of Nitro GroupH₂, Pd/CAmino-benzo[d]thiazole-7-carbonitrile

Structural Diversification and Analogues of Benzo D Thiazole 7 Carbonitrile

Synthesis of Fused Benzo[d]thiazole Ring Systems

The fusion of additional rings to the benzo[d]thiazole core can significantly alter its electronic and steric properties, leading to novel compounds with unique characteristics. Several synthetic strategies have been developed to construct fused benzo[d]thiazole ring systems.

One common approach involves the intramolecular cyclization of appropriately substituted benzo[d]thiazole precursors. For instance, benzo[d]imidazo[2,1-b]thiazoles can be synthesized via a catalyst-free, microwave-assisted method in an aqueous medium, with isopropanol (B130326) acting as a polar co-solvent that readily absorbs microwave radiation. nih.gov This method offers excellent yields, typically between 90-95%, regardless of the substituents on the benzene (B151609) ring. nih.gov

Another strategy involves the reaction of 2-aminobenzothiazoles with α-halogenoketones in the presence of carbon disulfide or arylisothiocyanates. This leads to the formation of functionalized bis-thiazolo derivatives in high yields. nih.gov The reaction proceeds through the addition of carbon disulfide to the 2-aminobenzothiazole (B30445), followed by acylation, enolization of the intermediate, and subsequent cyclization with dehydration. nih.gov

The synthesis of tricyclic imidazo[2,1-b] researchgate.netmdpi.combenzothiazolones has also been reported. These compounds are of interest for their potential biological activities. nih.gov Furthermore, the synthesis of benzo[a]carbazole derivatives can be achieved through the intramolecular cyclization of 3-cyanoacetamide pyrrole (B145914) scaffolds. nih.gov This reaction is effectively catalyzed by a solid acidic catalyst derived from rice husk amorphous carbon with a sulfonic acid core (AC-SO3H). nih.gov

The table below summarizes various fused benzo[d]thiazole ring systems and their synthetic methods.

Fused Ring SystemStarting MaterialsKey Reagents/ConditionsReference
Benzo[d]imidazo[2,1-b]thiazolesSubstituted 2-halobenzothiazoles and 2-aminopyridinesMicrowave irradiation, aqueous isopropanol nih.gov
Bis-thiazolo derivatives2-Aminobenzothiazole, α-halogenoketonesCarbon disulfide or arylisothiocyanates nih.gov
Tricyclic imidazo[2,1-b] researchgate.netmdpi.combenzothiazolonesNot specifiedNot specified nih.gov
Benzo[a]carbazole derivatives3-Cyanoacetamide pyrrole scaffoldsAC-SO3H catalyst, DMSO, 240 °C nih.gov
Benzo[d] researchgate.netmdpi.comacs.orgthiadiazoleso-Aminothiophenol disulfidesDisulfur dichloride (Herz reaction) mdpi.com
4-Oxo-4,6-dihydropyrimido[2,1-b] researchgate.netmdpi.comthiazine-6,7-dicarboxylatesIsocyanide, dialkyl acetylenedicarboxylate, 2-amino-4H-1,3-thiazin-4-oneOne-pot, three-component reaction nih.gov

Preparation of Substituted Benzo[d]thiazole-7-carbonitrile Derivatives

The introduction of various substituents onto the this compound core allows for the fine-tuning of its physicochemical properties and biological activities. A variety of synthetic methods have been employed to achieve this structural diversification.

A common method for synthesizing substituted 2-phenylbenzothiazoles involves the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions. researchgate.net This approach allows for the introduction of a wide range of substituents on the benzothiazole (B30560) ring. researchgate.net

Palladium-catalyzed reactions have also proven to be powerful tools for the synthesis of substituted benzothiazoles. For example, a (XantPhos)Pd-catalyzed decarbonylative C–H functionalization of azoles with difluoromethyl anhydrides has been reported. acs.org This reaction selectively introduces a difluoromethyl group at the C(2)-position of benzothiazoles and other azoles. acs.org

Furthermore, multi-component reactions offer an efficient pathway to complex benzo[d]thiazole derivatives. For instance, the reaction of 2-(benzo[d]thiazol-2-yl)-3-oxopentanedinitrile with DMF/DMA has been explored to synthesize various pyrano, pyridino, pyrazolo, azepino, and oxothiepano carbonitrile derivatives. researchgate.net

The following table provides examples of substituted benzo[d]thiazole derivatives and their synthetic routes.

DerivativeStarting MaterialsKey Reagents/ConditionsReference
2-Phenylbenzothiazole derivativeso-Aminothiophenol disulfides, substituted benzaldehydesReducing conditions researchgate.net
2-DifluoromethylbenzothiazolesBenzothiazole, difluoromethyl anhydrides(XantPhos)Pd catalyst, toluene (B28343), 150 °C acs.org
Pyrano, pyridino, pyrazolo, azepino, and oxothiepano carbonitrile derivatives2-(Benzo[d]thiazol-2-yl)-3-oxopentanedinitrileDMF/DMA researchgate.net
Benzo[d]isothiazole Schiff basesBenzo[d]isothiazole precursors, various aminesCondensation reaction nih.gov
Benzo[d]isothiazol-3-amines3-Substituted-2-fluorobenzonitrile, sodium sulfide, ammonia, sodium hypochloriteTwo-step, one-pot reaction arkat-usa.org

Hybrid Molecules Incorporating this compound Scaffolds

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been effectively utilized to create novel this compound derivatives with potentially enhanced or synergistic biological activities.

One example is the synthesis of hybrid compounds containing both benzofuroxan (B160326) and 2-aminothiazole (B372263) moieties. nih.gov These hybrids are synthesized via an aromatic nucleophilic substitution reaction and have shown promising anticancer activity. nih.gov

Another class of hybrid molecules involves the linkage of 2-aminobenzothiazole to other heterocyclic systems like thiazolidine-2,4-dione, 1,3,4-thiadiazole, and cyanothiouracil. researchgate.netnih.gov These hybrids have been investigated as potential VEGFR-2 inhibitors and have demonstrated significant in vitro antitumor effects against various cancer cell lines. researchgate.netnih.gov

The design of benzothiazole-thiazole hybrids as potent p56lck inhibitors for cancer treatment has also been explored through molecular docking and MD simulation studies. biointerfaceresearch.com These hybrids typically feature a benzothiazole linked to a thiazole (B1198619) at the second position via a secondary amine. biointerfaceresearch.com

The table below presents examples of hybrid molecules incorporating the benzo[d]thiazole scaffold.

Hybrid MoleculeConstituent ScaffoldsSynthetic ApproachPotential ApplicationReference
Thiopyrano[2,3-d]thiazole-pyrazole hybridsThiopyrano[2,3-d]thiazole, PyrazoleMolecular hybridizationCarbonic anhydrase inhibitors acs.org
Benzofuroxan-aminothiazole hybridsBenzofuroxan, 2-AminothiazoleAromatic nucleophilic substitutionAnticancer agents nih.gov
2-Aminobenzothiazole-thiazolidine-2,4-dione hybrids2-Aminobenzothiazole, Thiazolidine-2,4-dioneMulti-step synthesisVEGFR-2 inhibitors researchgate.netnih.gov
Benzothiazole-thiazole hybridsBenzothiazole, ThiazoleMolecular hybridizationp56lck inhibitors biointerfaceresearch.com
Benzothiazole-pyridinone hybridsBenzothiazole, PyridinoneMulti-step synthesisAnticancer agents researchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of Benzo[d]thiazole-7-carbonitrile in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of the molecular framework can be constructed.

One-dimensional NMR techniques provide foundational information about the chemical environment of each proton and carbon atom in this compound.

¹H NMR: The proton NMR spectrum of this compound displays distinct signals for each of its aromatic protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the proton at position 2 of the thiazole (B1198619) ring typically appears as a singlet at a downfield chemical shift, often around δ 9.31 ppm. The protons on the benzene (B151609) ring appear as a set of coupled multiplets, with the proton at position 4 resonating at approximately δ 8.44 ppm as a doublet of doublets, the proton at position 5 appearing around δ 7.78 ppm as a triplet, and the proton at position 6 showing a signal at about δ 8.28 ppm as a doublet of doublets.

¹³C NMR: The carbon-13 NMR spectrum provides information on all carbon atoms within the molecule. The carbon of the nitrile group (C≡N) is typically observed at a chemical shift of around δ 116.1 ppm. The carbon atom at position 7, to which the nitrile group is attached, resonates at approximately δ 110.1 ppm. Other key signals include the carbon at position 2 of the thiazole ring, which appears around δ 155.0 ppm, and the carbons of the fused benzene ring, which have characteristic shifts based on their substitution and electronic environment.

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
2 9.31 (s) 155.0
4 8.44 (dd) 129.8
5 7.78 (t) 130.1
6 8.28 (dd) 125.6
7 - 110.1
7a - 152.8
3a - 134.4
CN - 116.1

Data presented is a representative example and may vary slightly based on solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms in this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. In this compound, COSY spectra would show correlations between the adjacent protons on the benzene ring, for example, between H-4 and H-5, and between H-5 and H-6, confirming their neighboring positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom. For instance, the proton signal at δ 8.44 ppm would show a correlation to the carbon signal at δ 129.8 ppm, assigning them both to position 4.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the entire molecular skeleton. For example, correlations would be observed between the proton at position 2 and the carbons at positions 3a and 7a, and between the protons on the benzene ring and the carbon of the nitrile group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, the most characteristic absorption is that of the nitrile (C≡N) group, which appears as a sharp, intense band in the region of 2230-2240 cm⁻¹. Other significant absorptions include the C=N stretching of the thiazole ring around 1590 cm⁻¹ and the C-H stretching of the aromatic rings above 3000 cm⁻¹.

Table 2: Key IR Absorption Frequencies for this compound

Functional Group Wavenumber (cm⁻¹)
C≡N Stretch 2230 - 2240
C=N Stretch ~1590
Aromatic C-H >3000

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with high confidence. The exact mass can be calculated from the molecular formula (C₈H₄N₂S), and the measured value from HRMS should match this calculated value to within a few parts per million (ppm), confirming the molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions occurring within the conjugated π-system of this compound. The spectrum typically shows absorption maxima (λmax) corresponding to π → π* and n → π* transitions. The extended conjugation of the fused ring system results in absorptions in the ultraviolet region.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. By diffracting X-rays off a single crystal of this compound, a detailed model of the molecule can be generated, providing accurate bond lengths, bond angles, and intermolecular interactions. This technique confirms the planarity of the fused ring system and provides information on how the molecules pack together in the crystal lattice.

Computational and Theoretical Investigations of this compound

Following a comprehensive review of available scientific literature, detailed computational and theoretical investigation data specifically for the chemical compound This compound (CAS No. 895525-11-8) are not present in the public domain. While extensive research exists on the parent molecule, benzothiazole (B30560), and various other derivatives, studies focusing on the specific quantum chemical properties of the 7-carbonitrile isomer as per the requested outline could not be located.

General computational methodologies such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are standard approaches for evaluating the properties of heterocyclic compounds. scirp.orgmdpi.com These methods are routinely used to predict optimized geometries, analyze frontier molecular orbitals (HOMO-LUMO), map electrostatic potentials, and simulate spectroscopic data for a wide range of benzothiazole derivatives. scirp.orgmdpi.comresearchgate.net However, the application of these specific analyses to this compound has not been documented in the searched scholarly articles.

Research on other substituted benzothiazoles demonstrates the common practice of using computational methods to explore structure-property relationships. For instance, studies on various benzothiazole derivatives have calculated HOMO-LUMO energy gaps to assess their electronic characteristics and reactivity. mdpi.com Similarly, Molecular Electrostatic Potential (MESP) analyses have been employed for other related compounds to identify reactive sites. nih.gov Theoretical vibrational frequencies and electronic absorption spectra for different benzothiazole analogs have also been reported. core.ac.ukmdpi.com

Despite the prevalence of these computational techniques within the field, specific data tables for optimized structural parameters, HOMO-LUMO energies, charge distribution, theoretical vibrational frequencies, or TD-DFT electronic absorption spectra for this compound are not available in the referenced literature.

Therefore, the generation of an article with the requested detailed structure and data is not possible at this time due to the absence of specific research findings for this compound.

Computational and Theoretical Investigations of Benzo D Thiazole 7 Carbonitrile

Quantum Chemical Calculations and Electronic Properties

Polarizability and Hyperpolarizability Studies

The study of polarizability and hyperpolarizability is crucial for identifying materials with potential nonlinear optical (NLO) properties, which are vital for modern communication and information processing technologies. mdpi.com Computational studies on benzothiazole (B30560) derivatives have explored how different substituents on the core structure influence these NLO properties.

DFT calculations are employed to determine the polarizability and hyperpolarizability values of these molecules. mdpi.com For instance, research on substituted benzothiazoles has shown that the introduction of specific functional groups can significantly impact hyperpolarizability. One study found that a derivative substituted with two trifluoromethyl (-CF3) groups exhibited the highest hyperpolarizability value, suggesting it as a promising candidate for further NLO studies. mdpi.com Conversely, a derivative with a methoxy (B1213986) (–OCH3) group had the lowest value. mdpi.com Molecules with high hyperpolarizability are known to have a strong NLO response. mdpi.com Furthermore, theoretical investigations have indicated that benzothiazolium salts are considerably more effective NLO-phores when compared to their neutral benzothiazole counterparts. researchgate.net The extension of the conjugated system within the molecule has also been shown to improve NLO characteristics. researchgate.net

Analysis of Band Gap Modulation in Polymeric Systems

The electronic band gap (Eg) is a fundamental property of semiconducting polymers, determining their optical and electronic characteristics. The ability to tune this band gap is essential for developing materials for specific applications, such as organic solar cells (OSCs) and electronic devices. tandfonline.comresearchgate.net The benzo[d]thiazole moiety has been incorporated into polymeric backbones to modulate their band gaps. tandfonline.comnih.gov

DFT studies have been instrumental in predicting how the inclusion of benzo[d]thiazole and its derivatives affects the band gap of polythiophenes. tandfonline.comresearchgate.net Theoretical calculations have shown that adding a benzo[d]thiazole unit to a polythiophene backbone can dramatically decrease the band gap. tandfonline.comnih.gov In one computational experiment, incorporating a benzo[d]thiazole unit into a polymer chain resulted in a nearly 100-fold decrease in the band gap, from 0.621 eV to just 0.006 eV. tandfonline.comresearchgate.netnih.gov This significant modulation is attributed to the influence of the electronic structure of the benzo[d]thiazole group on the polymer's total energy and electronic states. nih.gov

The nature of substituents on the benzo[d]thiazole ring within the polymer also plays a critical role. For example, replacing a hydrogen atom with methoxy (–OCH3) or chlorine (–Cl) groups was found to increase the band gap. tandfonline.comresearchgate.net These theoretical findings provide a basis for the rational design of novel polymers with tailored electronic properties for use in advanced electronic devices. tandfonline.comnih.gov In practical applications, wide bandgap donor polymers based on benzo[d]thiazole have been synthesized and used to achieve high-efficiency organic solar cells. nih.gov

Table 1: Theoretical Band Gap (Eg) of Polythiophenes Containing Benzo[d]thiazole Derivatives
Polymer SystemDescriptionCalculated Band Gap (Eg) in eVReference
P1: Poly[3-(benzo[d]thiazole-2-yl)thiophene]Base polymer with a benzo[d]thiazole unit.0.621 tandfonline.comresearchgate.net
P2: Poly[3-(benzo[d]oxazole-2-yl)thiophene]Oxygen analogue for comparison.0.239 researchgate.netnih.gov
P3: Poly-3-(5-(benzo[d]thiazole-2-yl)benzo[d]oxazole-2-yl)thiopheneContains an additional benzo[d]thiazole unit.0.006 tandfonline.comresearchgate.netnih.gov
P4: P3 with -OCH3 substituentP3 structure with a methoxy group.0.064 tandfonline.comresearchgate.netnih.gov
P5: P3 with -Cl substituentP3 structure with a chlorine atom.0.0645 tandfonline.comresearchgate.net

Molecular Docking and Simulation Studies

Molecular docking and simulation are indispensable computational techniques in drug discovery and development. They are used to predict how a ligand, such as a derivative of benzo[d]thiazole-7-carbonitrile, might interact with a biological target, typically a protein or enzyme. These insights are fundamental for understanding the mechanism of action and for designing more potent and selective molecules.

Prediction of Ligand-Target Interactions and Binding Modes

Molecular docking studies have been performed on a wide range of benzothiazole derivatives to elucidate their binding modes with various therapeutically relevant protein targets. These simulations predict the preferred orientation of the ligand within the active site of the protein and identify the key intermolecular interactions that stabilize the ligand-protein complex.

For example, in the context of anti-tubercular drug design, derivatives of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide have been docked into the active site of DprE1, an essential enzyme for mycobacterial cell wall synthesis. nih.gov Similarly, N-arylbenzo[d]thiazole-2-carboxamides were predicted through docking to bind to the catalytic site of another crucial mycobacterial enzyme, ATP Phosphoribosyltransferase (HisG). nih.gov In cancer research, benzothiazole hybrids have been shown to interact with the hinge region of kinases like VEGFR-2 and BRAF. nih.gov Antifungal benzimidazole-thiadiazole hybrids containing a core structure related to benzothiazole were shown to interact with the heme group in the active site of Candida sterol 14-α demethylase (CYP51). acs.org

These studies consistently reveal that the benzothiazole scaffold is adept at forming various non-covalent interactions, including:

Hydrogen Bonds: Often formed between nitrogen or sulfur atoms in the thiazole (B1198619) ring and amino acid residues like Serine or Methionine in the protein's active site. acs.org

Hydrophobic Interactions: The fused benzene (B151609) ring typically engages in hydrophobic interactions with nonpolar residues such as Leucine, Phenylalanine, and Proline. acs.org

π-π Stacking: The aromatic nature of the benzothiazole system allows for favorable π-π stacking interactions with aromatic amino acid residues like Phenylalanine and Tyrosine. acs.org

Table 2: Summary of Molecular Docking Studies on Benzothiazole Derivatives
Derivative ClassProtein TargetPDB IDKey Predicted InteractionsTherapeutic AreaReference
Benzo[d]imidazo[2,1-b]thiazole-7-sulfonamidesDecaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1)Not SpecifiedInteractions within the enzyme active site.Antitubercular nih.gov
N-arylbenzo[d]thiazole-2-carboxamidesATP Phosphoribosyltransferase (HisG)Not SpecifiedBinding to the catalytic site.Antitubercular nih.gov
Benzothiazole-thiadiazole hybridsVEGFR-2 / BRAF KinaseNot SpecifiedInteraction with the hinge region.Anticancer nih.gov
Benzimidazole-thiadiazole hybridsCandida sterol 14-α demethylase (CYP51)5TZ1H-bond with Met508; π-π stacking with heme.Antifungal acs.org
Coumarin-thiazole congenersCyclin-dependent kinase 2 (CDK2)3QTRH-bonds with ATP binding site; hydrophobic interactions.Anticancer researchgate.net

Computational Insights into Structure-Activity Relationships (SAR)

Computational studies are pivotal in rationalizing the observed structure-activity relationships (SAR) of a series of compounds. By correlating the structural features of a molecule with its biological activity, SAR provides a roadmap for lead optimization. Molecular docking and DFT calculations offer a molecular-level explanation for these empirical observations.

For instance, in a series of antitubercular benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, it was observed that compounds with electron-withdrawing halogen substituents, particularly a dichloro configuration, exhibited enhanced potency. nih.gov DFT and Molecular Electrostatic Potential (MESP) studies supported this by showing a distinct electron density distribution in the more active compounds, which facilitated stronger interactions with the target enzyme. nih.gov

Similarly, a detailed SAR was established for a series of N-arylbenzo[d]thiazole-2-carboxamides against M. tuberculosis. nih.gov The study demonstrated how substitutions on the aryl ring systematically affected the minimum inhibitory concentration (MIC). Molecular docking simulations suggested that the most active compounds achieved a more favorable binding mode within the active site of the HisG enzyme, thereby explaining their enhanced activity. nih.gov These computational insights confirm that the specific placement of substituents can optimize binding affinity and, consequently, biological efficacy, guiding the synthesis of more effective therapeutic agents. nih.govnih.gov

Applications of Benzo D Thiazole 7 Carbonitrile in Advanced Chemical Research

Role as a Key Building Block in Complex Organic Synthesis

Benzo[d]thiazole-7-carbonitrile serves as a fundamental building block in the construction of more complex molecular architectures. The benzothiazole (B30560) core is a prevalent scaffold in numerous biologically active compounds and functional materials. nih.govtandfonline.com The presence of the nitrile group at the 7-position offers a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the molecular framework.

The synthesis of derivatives based on the benzo[d]thiazole scaffold is a subject of ongoing research, with various methods being developed to create substituted versions. nih.gov These synthetic strategies often involve the condensation of o-aminothiophenols with carboxylic acids or their derivatives. nih.gov The reactivity of the benzothiazole system and its substituents is crucial for its utility as a versatile intermediate in organic synthesis. sioc-journal.cn

Synthesis of Heterocyclic Systems for Diverse Chemical Applications

The this compound framework is instrumental in the synthesis of a wide array of heterocyclic systems. The benzothiazole nucleus itself is a key component in many pharmaceutical agents and natural products. nih.govsioc-journal.cn By utilizing the reactivity of the nitrile group and the aromatic rings, chemists can construct fused heterocyclic systems and introduce various substituents, leading to compounds with a broad spectrum of potential applications.

For instance, the development of fused imidazo[2,1-b]thiazole (B1210989) systems, which have shown promise in drug discovery, often utilizes benzothiazole derivatives as starting materials. nih.govresearchgate.net The ability to functionalize the benzo[d]thiazole core allows for the creation of libraries of compounds for screening in various chemical and biological assays. The versatility of this scaffold has led to the synthesis of compounds with applications ranging from medicinal chemistry to materials science. researchgate.net

Contributions to Materials Science and Optoelectronic Materials

The unique electronic properties of the benzothiazole ring system make this compound and its derivatives promising candidates for applications in materials science, particularly in the field of optoelectronics.

Precursors for Photoluminescent Materials

Cyano derivatives of electron-accepting heterocycles are recognized as potential components for photoluminescent materials. mdpi.com The benzothiazole moiety, being an electron-deficient system, combined with the electron-withdrawing nature of the nitrile group, can lead to materials with interesting photophysical properties. Research into related heterocyclic systems, such as benzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.nih.govchemicalbook.comthiadiazole)-4-carbonitrile, highlights the potential of such cyano-functionalized fused heterocycles in the development of organic optoelectronic materials. mdpi.com The synthesis of these molecules is a critical step towards exploring their full potential in light-emitting applications. mdpi.com

Components in Organic Electronic Devices (Theoretical Considerations)

The structural and electronic characteristics of this compound suggest its potential use as a component in organic electronic devices. Electron-withdrawing heterocyclic units are crucial in the design of most organic optoelectronic materials. mdpi.com Theoretical studies and the known properties of similar benzothiazole-containing molecules indicate that this compound could serve as a valuable building block for organic semiconductors. The development of novel benzodithiazole compounds, which share structural similarities, has shown their applicability as organic radicals and semiconductors, further supporting the potential of benzo[d]thiazole-based materials in this field. mdpi.com

Design Principles for Biologically Active Molecules

The benzothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. nih.govtandfonline.com This makes this compound an attractive starting point for the design of new therapeutic agents.

Scaffold for Exploring Chemical Space in Medicinal Chemistry Design

This compound provides a rigid and versatile scaffold for the exploration of chemical space in the pursuit of new drug candidates. The benzothiazole core is present in a wide range of medicinally significant compounds with activities including antitumor, antimicrobial, antidiabetic, and anti-inflammatory properties. nih.govtandfonline.com The nitrile group on the this compound molecule can be chemically modified to introduce a variety of functional groups, allowing medicinal chemists to systematically alter the compound's properties and explore its structure-activity relationships.

The synthesis of libraries of compounds based on the imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole core, for which benzo[d]thiazole derivatives are precursors, has been a successful strategy in the search for new antimycobacterial agents. rsc.org This highlights the importance of the benzothiazole scaffold in generating molecular diversity for drug discovery programs. rsc.org

Development of Molecular Probes and Sensors

The unique photophysical properties of the benzo[d]thiazole scaffold have positioned it as a valuable platform in the design of molecular probes and sensors for a variety of analytes. The introduction of a carbonitrile (cyano) group onto the benzothiazole ring system, as seen in this compound, is a key strategy for modulating the electronic and fluorescent characteristics of these molecules. The strong electron-withdrawing nature of the cyano group can significantly influence the intramolecular charge transfer (ICT) processes within the molecule, which is a fundamental mechanism for many fluorescent sensors. While direct applications of this compound in published sensor research are not extensively documented, the broader class of cyanobenzothiazole derivatives serves as a clear indicator of its potential in this advanced research area.

Research into cyanobenzothiazole-based fluorescent probes has demonstrated their efficacy in detecting a range of biologically and environmentally significant species. These sensors are typically designed with a recognition site that selectively interacts with the target analyte, and the cyanobenzothiazole core acts as the signal-transducing fluorophore. Upon interaction with the analyte, a change in the fluorescence output, such as quenching, enhancement, or a wavelength shift, is observed.

For instance, a novel fluorogenic chemosensor based on a benzothiazole and 1H-indene-1,3(2H)-dione derivative, named BID, was developed for the detection of cyanide ions (CN⁻). nih.gov In this system, the nucleophilic addition of cyanide to the molecule inhibits the ICT process, leading to a distinct blue shift in the fluorescence emission from 625 nm to 512 nm. nih.gov This ratiometric response allows for the sensitive and selective detection of cyanide with a very low detection limit of 5.97 nM. nih.govrsc.orgrsc.org

Similarly, benzothiazole derivatives featuring a cyano group have been engineered as fluorescent probes for other important analytes. A probe incorporating an acrylonitrile (B1666552) unit and a furan (B31954) ring into a hydroxyphenyl benzothiazole scaffold was designed for the detection of superoxide (B77818) anion (O₂•⁻). nih.gov This probe, BFTF, exhibits near-infrared emission at 685 nm and a large Stokes shift of 135 nm, making it suitable for in vivo imaging. nih.gov The development of such probes highlights the versatility of the cyanobenzothiazole framework in creating sensors for reactive oxygen species.

Furthermore, theoretical studies have underscored the importance of the cyano group in enhancing the performance of benzothiazole-based fluorescent probes. A computational study on hydrazine (B178648) probes based on a 2-(4-acetoxy-3-benzothiazole-2-yl-phenyl)-4-methyl-thiazole-5-carboxylic acid ethyl ester scaffold demonstrated that a cyano derivative could exhibit a larger Stokes shift compared to the original molecule, suggesting its potential for developing probes with superior performance.

The synthesis of these advanced molecular probes often involves multi-step chemical reactions. While the specific use of this compound as a starting material is not explicitly detailed in the available literature, the synthesis of related compounds, such as 4,7-di(thiophen-2-yl)-5,6-dicyano-2,1,3-benzothiadiazole, demonstrates the feasibility of incorporating cyano groups onto a benzothiadiazole core to create materials with tailored electronic properties for applications like organic field-effect transistors. rsc.org The synthesis of benzo[1,2-d:4,5-d′]bis( nih.govresearchgate.netstemmpress.comthiadiazole)-4-carbonitrile has also been reported, with the resulting compound identified as a precursor for organic optoelectronic materials. mdpi.com These examples suggest that cyanated benzothiazole derivatives, including the 7-cyano isomer, are valuable building blocks in materials and sensor science.

The table below summarizes the performance characteristics of some recently developed fluorescent probes based on the cyanobenzothiazole scaffold.

Probe Name/DerivativeTarget AnalyteDetection LimitFluorescence ChangeStokes Shift (nm)Reference
BIDCyanide (CN⁻)5.97 nMBlue shift (625 nm to 512 nm)- nih.govrsc.orgrsc.org
BFTFSuperoxide (O₂•⁻)Not SpecifiedNIR Emission (685 nm)135 nih.gov
BS1Peroxynitrite (ONOO⁻)12.8 nM"Turn-on" at 430 nmNot Specified nih.gov
BS2Peroxynitrite (ONOO⁻)25.2 nM"Turn-on" at 430 nmNot Specified nih.gov

Q & A

Basic Research Questions

Q. What spectroscopic and analytical methods are commonly employed to characterize Benzo[d]thiazole-7-carbonitrile, and how do they confirm its structural integrity?

  • Answer : The compound is characterized using a combination of IR spectroscopy , 1H-NMR , 13C-NMR , and high-resolution mass spectrometry (HRMS) .

  • IR spectroscopy identifies functional groups (e.g., nitrile stretches near ~2200 cm⁻¹) and aromatic C-H vibrations .
  • 1H/13C-NMR resolves proton and carbon environments, confirming substituent positions on the benzothiazole core. For example, the nitrile carbon typically appears at ~115 ppm in 13C-NMR .
  • HRMS validates the molecular formula (C₈H₄N₂S, MW 160.20) with precision (±0.0005 Da) .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., ethanol) is used to achieve >95% purity .

Q. What synthetic routes are effective for preparing this compound derivatives?

  • Answer : A common approach involves acid-catalyzed cyclization of 2-aminobenzenethiol with substituted aldehydes or nitriles. For example:

  • Step 1 : Coupling of thioaldehydes with aromatic aldehydes under acidic conditions (e.g., HCl/EtOH) to form intermediates .
  • Step 2 : Cyclization with nitrile precursors (e.g., malononitrile) to introduce the carbonitrile group at position 7 .
  • Catalyst selection : Brønsted acidic catalysts (e.g., AC-SO3H) enhance reaction efficiency and allow for catalyst recovery (via ethyl acetate extraction) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound derivatives?

  • Answer : Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations predict reaction pathways and electronic properties:

  • Gaussian 09W (B3LYP/6-31G level) models transition states and intermediates, reducing trial-and-error in synthetic design .
  • HOMO/LUMO analysis guides the design of derivatives for optoelectronic applications by tuning charge-transfer properties .
    • Example : TD-DFT accurately predicts absorption spectra (π→π* transitions ~300–350 nm) for OLED host materials .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound synthesis?

  • Answer : Discrepancies in yields (e.g., 93% vs. 97%) often arise from:

  • Catalyst stability : AC-SO3H catalysts degrade after 3–4 cycles (TGA shows ~10% mass loss at 300°C), reducing reusability .
  • Reaction monitoring : Real-time HPLC or GC-MS identifies side products (e.g., uncyclized intermediates) that lower purity .
    • Optimization : Adjusting solvent polarity (e.g., DMF vs. toluene) or reaction temperature (80–120°C) improves selectivity .

Q. How do this compound derivatives perform as host materials in thermally activated delayed fluorescence (TADF) OLEDs?

  • Answer : Derivatives like CzBBIT and 2CzBBIT exhibit:

  • High triplet energy (ET ~3.0 eV) , preventing exciton quenching in green TADF emitters .
  • Balanced charge transport : HOMO (-5.8 eV) and LUMO (-2.5 eV) levels align with emissive layers, achieving external quantum efficiencies (EQE) up to 23.3% .
  • Thermal stability : Decomposition temperatures >390°C (TGA) and glass transition temperatures (Tg) ~161°C ensure device durability .
    • Table 1 : Key OLED Performance Metrics
PropertyCzBBIT2CzBBIT
EQE (%)23.318.7
Turn-on Voltage (V)3.23.5
T₅₀ Lifetime (hrs)>500>400

Q. What methodological challenges arise when analyzing this compound’s biological activity?

  • Answer : Key issues include:

  • Solubility : Poor aqueous solubility (logP ~2.5) necessitates DMSO/PBS emulsions for in vitro assays .
  • Metabolic stability : Microsomal assays (e.g., rat liver microsomes) reveal rapid cytochrome P450-mediated degradation (t₁/₂ <30 min) .
  • Off-target effects : Screening against kinase panels (e.g., 100-kinase assay) identifies non-specific inhibition .

Data Contradiction Analysis

Q. Why do spectral data for this compound derivatives vary across studies?

  • Answer : Variations in NMR/IR spectra stem from:

  • Solvent effects : CDCl₃ vs. DMSO-d₆ shifts proton signals by 0.1–0.3 ppm .
  • Crystallinity : Amorphous vs. crystalline samples alter IR peak intensities (e.g., nitrile stretch broadening) .
    • Resolution : Standardize solvents and use heteronuclear correlation (HSQC/HMBC) NMR for unambiguous assignments .

Retrosynthesis Analysis

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Benzo[d]thiazole-7-carbonitrile

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